molecular formula C24H32O6 B13451455 CID 169441978

CID 169441978

Cat. No.: B13451455
M. Wt: 416.5 g/mol
InChI Key: ZVUKJCRDHBHOOD-VTPMTZMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h6-7,9,14,17-20,26H,4-5,8,10-13H2,1-3H3/t14-,17-,18-,19-,20+,21-,22-,23?,24+/m0/s1

InChI Key

ZVUKJCRDHBHOOD-VTPMTZMMSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C

Origin of Product

United States

Preparation Methods

The preparation of CID 169441978 involves several synthetic routes and reaction conditions. One common method includes the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative, followed by a reaction with primary amine . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2.1. Oxidation Reactions

The hydrazide group undergoes oxidation with agents like KMnO₄ or H₂O₂ , forming 1,2-diacylhydrazines or carboxylic acids under acidic conditions .
Example :
2-Amino-3-methylbenzohydrazideKMnO4,H+2-Amino-3-methylbenzoic acid+N2\text{2-Amino-3-methylbenzohydrazide} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{2-Amino-3-methylbenzoic acid} + \text{N}_2 \uparrow

2.2. Acylation and Alkylation

The -NHNH₂ group reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) to form N-acyl or N-alkyl derivatives .
Typical conditions : Dry dichloromethane, base (e.g., triethylamine) .

2.3. Cyclocondensation

With carbonyl compounds (e.g., aldehydes or ketones), the hydrazide forms hydrazones or heterocycles like 1,3,4-oxadiazoles under acidic or thermal conditions .
Example :
2-Amino-3-methylbenzohydrazide+RCHOHCl,ΔHydrazone derivative\text{2-Amino-3-methylbenzohydrazide} + \text{RCHO} \xrightarrow{\text{HCl}, \Delta} \text{Hydrazone derivative}

2.4. Reduction

The hydrazide is reduced to 2-amino-3-methylbenzylamine using LiAlH₄ or NaBH₄ in tetrahydrofuran (THF).

Reaction Mechanisms and Selectivity

  • Nucleophilic reactivity : The hydrazide’s NH₂ group attacks electrophiles (e.g., carbonyl carbons), forming intermediates like tetrahedral adducts .

  • Aromatic substitution : The amino group directs electrophiles to the para position, though steric hindrance from the methyl group can alter regioselectivity.

Scientific Research Applications

CID 169441978 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. Industrially, it is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 169441978 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Absence of Direct Information on CID 169441978

This suggests one of the following:

Incomplete Basis for Comparative Analysis

While some evidence discusses comparisons between structurally or functionally related compounds (e.g., colchicine analogs , Nrf2 inhibitors , oscillatoxin derivatives ), these examples lack the necessary data to extrapolate to this compound. For instance:

Methodological Limitations in the Evidence

Key gaps in the evidence prevent authoritative comparisons:

  • No spectral or chromatographic data: and emphasize GC-MS and LC-ESI-MS techniques but apply them to unrelated compounds.

Suggested Actions for Future Research

To address these gaps, the following steps are recommended:

Verify the CID : Confirm the accuracy of "169441978" through PubChem or other chemical databases.

Expand literature review : Search specialized repositories (e.g., SciFinder, Reaxys) for unpublished studies or patents.

Conduct original experiments: If the compound is novel, perform structural elucidation (e.g., NMR, X-ray crystallography) and bioactivity profiling.

Q & A

Q. How can researchers balance brevity and completeness when reporting this compound’s spectral data?

  • Methodological Answer : Follow journal-specific guidelines (e.g., ACS Style Guide for NMR peak listings). Use tables to summarize key spectral assignments (δ, multiplicity, integration) and deposit full spectra in repositories like ChemSpider. Annotate unexpected signals (e.g., solvent adducts) to aid reproducibility .

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